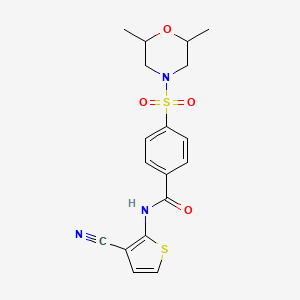

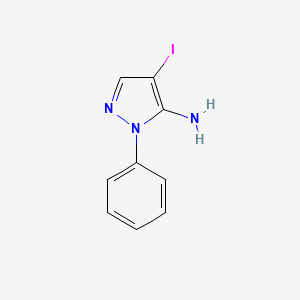

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can introduce various substituents into the heterocyclic core. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates described in the first paper involves a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis to introduce substituents at the pyrrole nitrogen . Similarly, the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles involves the reaction of substituted pyrroles with hydroxylamine, demonstrating the versatility of nucleophilic reactions in constructing such compounds .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by the presence of multiple ring systems and functional groups that can engage in various intermolecular interactions. For example, the study of hydrogen-bonded chains in pyrazole derivatives reveals how single hydrogen bonds can link molecules into chains or aggregates, which is crucial for understanding the crystal packing and potential intermolecular interactions of such compounds .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their functional groups and the electronic nature of the ring systems. The third paper describes the transformation of a thiazolo[3,2-a]pyrimidine derivative into related fused heterocyclic systems, showcasing the potential for chemical modifications and the creation of new molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and reactivity, are determined by their molecular structure. While the provided papers do not directly discuss the physical properties of "5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one," they do provide insights into the properties of structurally related compounds. For example, the antifungal and antibacterial studies of a thiazolo[3,2-a]pyrimidine derivative indicate that such compounds can exhibit significant biocidal properties, which could be relevant for the compound .

Aplicaciones Científicas De Investigación

Chemistry and Properties of Benzothiazole Derivatives

Fascinating Variability in Chemistry and Properties : The chemistry of compounds containing benzothiazole, such as "5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one", is highlighted by their preparation procedures, properties, and complex compounds formation. Their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity are of significant interest, suggesting potential areas for future investigation (Boča, Jameson, & Linert, 2011).

Pharmacological and Biological Activity

Structural Activity Relationship in Medicinal Chemistry : Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities. This review emphasizes the importance of benzothiazole scaffolds in medicinal chemistry and suggests that structural variations, particularly at the C-2 and C-6 positions, are critical for biological activity (Bhat & Belagali, 2020).

Synthesis and Transformation

Modern Approaches to Synthesis and Transformations : The synthesis and transformations of benzothiazole derivatives, including "5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one", have been advanced through methods that emphasize green chemistry principles. These approaches allow for easy functionalization and have implications for developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Antimicrobial and Antiviral Agents

Benzothiazole Derivatives as Antimicrobial and Antiviral Agents : Benzothiazole moieties and their derivatives have shown significant antimicrobial and antiviral capabilities. The study of benzothiazole derivatives against microorganisms and viruses is crucial, especially in the context of increasing antibiotic resistance and the search for effective treatments against emerging diseases such as COVID-19 (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-5-imino-1-(3-methoxypropyl)-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-20-8-4-7-18-9-11(19)13(14(18)16)15-17-10-5-2-3-6-12(10)21-15/h2-3,5-6,16,19H,4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIUDOOCTXNQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)

![3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2501109.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

![methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B2501116.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2501119.png)

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)

![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)